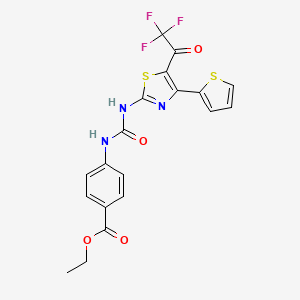

![molecular formula C10H10N4O3 B2777148 methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 727674-96-6](/img/structure/B2777148.png)

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate” is a chemical compound that is part of the tetrazole family . Tetrazoles are known for their role in medicinal and pharmaceutical applications . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Another important application of tetrazoles is the preparation of imidoyl azides .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

“Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate” derivatives have been investigated for their potential as angiotensin II receptor antagonists. These compounds play a crucial role in regulating cardiovascular homeostasis by influencing vascular resistance and blood volume. Specifically, they target the AT1 receptor subtype, which is involved in blood pressure regulation . These compounds may offer promising therapeutic options for hypertension and related cardiovascular conditions.

Antihypertensive Properties

Tetrazole derivatives, including those containing the methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate moiety, exhibit antihypertensive effects. Their ability to inhibit angiotensin converting enzyme (ACE) and modulate the renin–angiotensin system makes them potential candidates for managing high blood pressure .

Anticancer Research

While not directly related to methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate, tetrazole-containing compounds have shown promise in cancer therapy. For instance, letrozole and anastrozole, both featuring a 1,2,4-triazole ring (a close relative of tetrazole), are FDA-approved for treating breast cancer in postmenopausal women . The bioisosteric properties of tetrazoles enhance lipophilicity and bioavailability, making them attractive for drug design .

Material Chemistry

Beyond pharmacology, tetrazoles play a role in material chemistry due to their diverse properties. Researchers are intrigued by their near-pKa values, which make them nonclassical bioisosteres of carboxylic acids. This property has implications for drug design and material science .

Wirkmechanismus

Target of Action

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is a complex compound with a unique molecular structure that allows it to interact with various targets. Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of chemical and biological properties .

Mode of Action

It’s known that the compound’s unique structure, featuring a tetrazole ring and a phenoxy acetate moiety, endows it with exceptional properties that make it a versatile tool in the hands of discerning researchers .

Biochemical Pathways

It’s known that compounds with similar structures can interact with various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

95%) can potentially impact its bioavailability .

Result of Action

It’s known that compounds with similar structures can exhibit significant cytotoxic effects .

Action Environment

It’s known that the compound’s distinct chemical structure can be utilized to formulate potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity, suggesting that it may be effective in various environmental conditions .

Safety and Hazards

Zukünftige Richtungen

In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents , as well as when used as promoters in the synthesis of oligonucleotides . It was agreed that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy . This suggests that tetrazoles and their derivatives will continue to play a significant role in various fields, especially in medicinal and pharmaceutical applications .

Eigenschaften

IUPAC Name |

methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMXHVYRSWXXPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

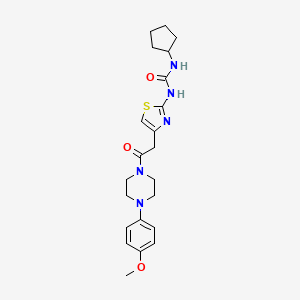

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide](/img/structure/B2777066.png)

![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2777067.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

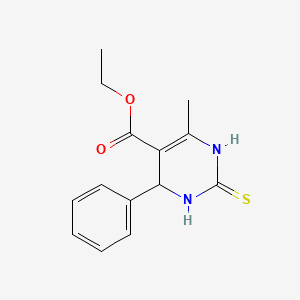

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)

![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)

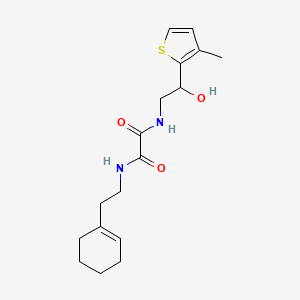

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)

![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)